

1H-Imidazole-1-sulfonyl Azide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1H-Imidazole-1-sulfonyl azide*

Cat. No.: B057912

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-1-sulfonyl azide is a versatile and potent reagent in organic synthesis, primarily utilized for diazo-transfer reactions.^{[1][2]} It serves as a crucial tool in the synthesis of azides from primary amines and diazo compounds from activated methylene substrates.^[3] This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility in pharmaceutical and materials science research. While the parent compound is a colorless, explosive liquid, its hydrochloride and hydrogen sulfate salts are more stable, crystalline solids, making them safer and more convenient to handle.^{[1][4]} The hydrogen sulfate salt, in particular, is noted for its significantly enhanced stability, reducing the risks of detonation.^{[1][2]}

Chemical and Physical Properties

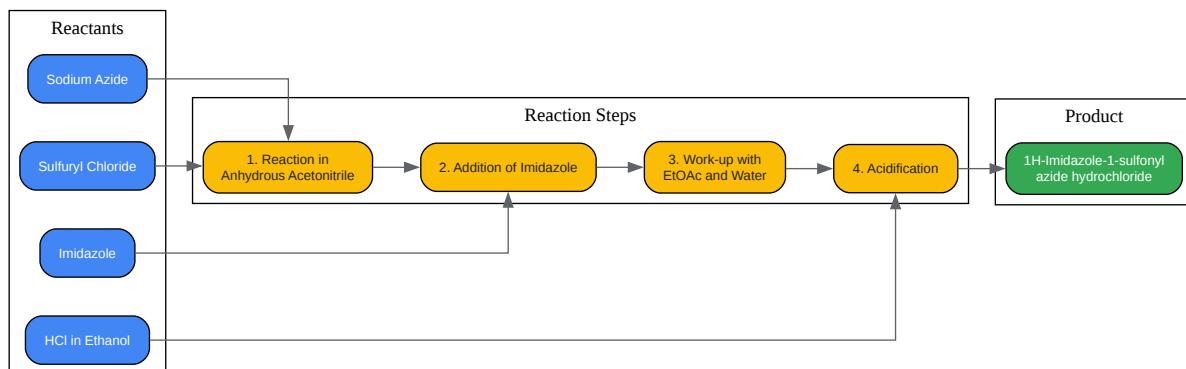
The properties of **1H-Imidazole-1-sulfonyl azide** and its common salts are summarized below. The hydrochloride salt is a white to off-white solid, soluble in polar solvents like water and alcohols.^[5] The hydrogen sulfate salt also presents as a stable solid.^[6]

Property	1H-Imidazole-1-sulfonyl azide	1H-Imidazole-1-sulfonyl azide hydrochloride	1H-Imidazole-1-sulfonyl azide sulfate
Molecular Formula	C ₃ H ₃ N ₅ O ₂ S ^[4]	C ₃ H ₄ ClN ₅ O ₂ S ^[5]	C ₃ H ₅ N ₅ O ₆ S ₂ ^[7]
Molar Mass	173.15 g/mol ^[4]	210 g/mol ^[8]	271.2 g/mol ^[7]
Appearance	Colorless liquid ^[4]	White or grayish solid ^[9]	Solid
Melting Point	Not applicable	102-104 °C ^[8]	Not specified
Solubility	Not specified	Soluble in methanol (slightly) and water (slightly) ^[8]	Not specified
Decomposition Temperature	Not specified	Decomposes violently above 150 °C ^[4]	131 °C ^[4]

Synthesis of 1H-Imidazole-1-sulfonyl Azide Salts

The synthesis of **1H-Imidazole-1-sulfonyl azide** salts is typically performed in a one-pot reaction from inexpensive starting materials.^[3] The hydrogen sulfate salt is often preferred due to its superior stability.^[1] An updated and safer procedure for the large-scale synthesis of the hydrogen sulfate salt has been developed to avoid the isolation of the potentially explosive parent compound or its hydrochloride salt.^[1]

Experimental Protocol: Synthesis of 1H-Imidazole-1-sulfonyl Azide Hydrochloride^[9]


Materials:

- Sulfonyl chloride (SO₂Cl₂)
- Sodium azide (NaN₃)
- Imidazole

- Anhydrous acetonitrile (MeCN)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Hydrochloric acid in ethanol (HCl/EtOH)

Procedure:

- Under cold conditions, slowly add sulfonyl chloride (16.2 mL, 0.2 mol) dropwise to a suspension of sodium azide (13.0 g, 0.2 mol) in anhydrous acetonitrile (200 mL) in a dry reaction flask.
- Stir the resulting reaction mixture overnight.
- Add imidazole (27.2 g, 0.4 mol) in batches to the reaction mixture under cold conditions.
- Stir the resulting slurry for 5 hours.
- Dilute the reaction mixture with ethyl acetate (400 mL) and then add 400 mL of water.
- Separate the organic layer and wash it sequentially with water (2 x 400 mL), saturated NaHCO₃ solution (2 x 400 mL), and brine (400 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Slowly add a mixture of HCl/EtOH dropwise to the filtrate while stirring.
- Continue stirring the reaction mixture for several hours at room temperature.
- After the reaction is complete, concentrate the solution under vacuum to obtain **1H-Imidazole-1-sulfonyl azide** hydrochloride.

[Click to download full resolution via product page](#)

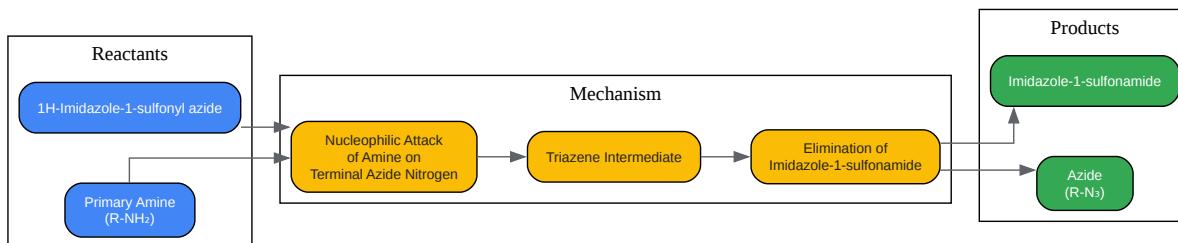
Caption: Synthesis workflow for **1H-Imidazole-1-sulfonyl azide** hydrochloride.

Core Application: Diazo-Transfer Reactions

The primary application of **1H-Imidazole-1-sulfonyl azide** and its salts is in diazo-transfer reactions, which are fundamental in modern organic synthesis.^{[2][10]} These reactions allow for the efficient conversion of primary amines to azides.^[1] Azides are versatile functional groups used in a variety of subsequent transformations, including the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction.^{[2][10]}

General Reaction Scheme

1H-Imidazole-1-sulfonyl azide hydrochloride is an efficient reagent for the synthesis of sulfonyl azides from primary sulfonamides in a high-yielding reaction that does not require copper salts.^[6] The reaction generally proceeds via a diazo-transfer mechanism.^{[6][11]} For the conversion of primary amines to azides, the reaction is often catalyzed by metal salts such as copper(II), nickel(II), zinc(II), and cobalt(II).^{[4][10]}


Experimental Protocol: Diazo-Transfer Reaction with a Primary Amine (General)

Materials:

- Primary amine
- **1H-Imidazole-1-sulfonyl azide** salt (e.g., hydrogen sulfate)
- Metal salt catalyst (e.g., CuSO₄)
- Solvent (e.g., Methanol, Water)
- Base (e.g., Triethylamine)

Procedure:

- Dissolve the primary amine in the chosen solvent.
- Add the metal salt catalyst and the base.
- Add a solution of **1H-Imidazole-1-sulfonyl azide** salt to the mixture.
- Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
- Upon completion, perform an appropriate aqueous work-up.
- Extract the product with a suitable organic solvent.
- Dry the organic layer, concentrate, and purify the resulting azide, typically by column chromatography.

[Click to download full resolution via product page](#)

Caption: Mechanism of the diazo-transfer reaction.

Safety and Handling

As with all organic azides, **1H-Imidazole-1-sulfonyl azide** and its salts are potentially explosive and should be handled with care.^[4] The hydrochloride salt, while more stable than the parent compound, is hygroscopic and can hydrolyze upon prolonged storage to form hydrazoic acid, increasing its sensitivity.^[4] The hydrogen sulfate salt is significantly less hazardous, with a higher decomposition temperature and insensitivity to impact.^[4]

General Precautions:

- Handle in a well-ventilated area, preferably in a fume hood.^[12]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^{[12][13]}
- Avoid contact with skin and eyes.^[13]
- Keep away from heat, sparks, and open flames.^[13]
- Store in a cool, dry, and well-ventilated area in a tightly sealed container.^[12]
- Avoid physical shock and friction.

Applications in Drug Development and Materials Science

The ability to efficiently synthesize azides makes **1H-Imidazole-1-sulfonyl azide** a valuable tool in drug discovery and materials science.^{[5][9]} Azides are key intermediates for the introduction of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.^[5] In materials science, the azide functional group allows for the modification of polymers and surfaces using "click chemistry," enabling the development of advanced materials for diagnostics, imaging, and drug delivery.^[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. [Imidazole-1-sulfonyl azide - Wikipedia](https://en.wikipedia.org/wiki/Imidazole-1-sulfonyl_azide) [en.wikipedia.org]
- 5. [CAS 952234-36-5: 1H-Imidazole-1-sulfonyl azide hydrochloride](https://www.cymitquimica.com/CAS-952234-36-5-1H-Imidazole-1-sulfonyl-azide-hydrochloride.html) [cymitquimica.com]
- 6. [Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and ¹⁵N NMR Labeling Experiments](https://organic-chemistry.org/synthesis-of-sulfonyl-azides-via-diazotransfer-using-an-imidazole-1-sulfonyl-azide-salt-scope-and-15n-nmr-labeling-experiments) [organic-chemistry.org]
- 7. [1H-Imidazole-1-sulfonyl azide sulfate | C3H5N5O6S2 | CID 117696875 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/117696875) [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. [Page loading...](https://guidechem.com) [guidechem.com]
- 10. [1H-Imidazole-1-sulfonyl azide sulfate | 1357503-23-1 | Benchchem](https://benchchem.com/1H-Imidazole-1-sulfonyl-azide-sulfate-1357503-23-1) [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]

- 13. synquestprodstorage.blob.core.windows.net
[synquestprodstorage.blob.core.windows.net]
- To cite this document: BenchChem. [1H-Imidazole-1-sulfonyl Azide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057912#what-is-1h-imidazole-1-sulfonyl-azide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com